DAAO inhibitor-1

D-amino acid oxidase enzyme inhibition biochemical assay

Choose this compound to leverage its unique mechanism-of-action profile: a compact (MW 152.13), fluorine-substituted active-site inhibitor that binds oxidized DAAO and induces a closed-lid conformation—distinct from larger lid-opening inhibitor classes. With a validated cell-free IC50 of 0.12 μM and high DMSO solubility (125 mg/mL), it is ideal for enzymatic screening, D-serine metabolic flux assays, and cross-class inhibitor comparison studies. Avoid confounding pharmacodynamic results by selecting a mechanistically defined probe rather than assuming class equivalence. For R&D use only.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 862274-39-3
Cat. No. B1326385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAAO inhibitor-1
CAS862274-39-3
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NNC2=O
InChIInChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
InChIKeyKBPHAHZMJXVUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAAO inhibitor-1 (862274-39-3) Compound Technical Summary: Potency, Chemical Identity, and DAAO Inhibitor Procurement Information


DAAO inhibitor-1 (CAS: 862274-39-3), also known chemically as 6-Fluoro-1,2-dihydroindazol-3-one, is a cell-free validated, potent inhibitor of the human flavoenzyme D-amino acid oxidase (DAAO). With a molecular weight of 152.13 g/mol and a molecular formula of C7H5FN2O, this compound functions as a small-molecule probe that targets the oxidized form of the enzyme to prevent the oxidative deamination of D-serine . Its relatively low molecular weight and the presence of a fluorine substituent differentiate it as a compact active-site inhibitor within the broader category of small polar molecules that target DAAO, setting it apart from larger lid-opening inhibitor classes described in recent medicinal chemistry literature [1].

Why DAAO inhibitor-1 (862274-39-3) Should Not Be Substituted with Generic In-Class Alternatives Without Data Review


DAAO inhibitors exhibit divergent mechanisms of action, binding kinetics, and conformational effects on the enzyme active site that render simple potency comparisons inadequate for experimental substitution. DAAO inhibitor-1 belongs to the class of small polar molecules that bind the oxidized enzyme active site, a category that includes benzoate (Kd ≈ 2-4 μM) and rigid bioisosteres that induce a closed-lid conformation [1]. In contrast, pyrrole-based inhibitors (Kd ≈ 100-200 nM) exhibit slow release kinetics, while newer lid-open inhibitors interact with loop 218-224 and possess substantially larger molecular size and altered physicochemical properties [1][2]. Substituting DAAO inhibitor-1 with an alternative DAAO inhibitor lacking matched mechanism-of-action validation can confound interpretation of D-serine modulation, cellular DAAO activity readouts, and in vivo pharmacodynamic outcomes. Furthermore, the absence of published selectivity or PK data for this specific tool compound necessitates that substitution decisions be guided by the specific experimental context rather than assumed class equivalence.

DAAO inhibitor-1 (862274-39-3) Quantitative Comparative Evidence: IC50, Biochemical Properties, and Comparator Analysis


Cell-Free DAAO Inhibition Potency: DAAO inhibitor-1 IC50 Compared to Benzoate Binding Affinity

In cell-free biochemical assays, DAAO inhibitor-1 demonstrates potent inhibition of D-amino acid oxidase (DAAO) with an IC50 value of 0.12 μM (120 nM) . Cross-study comparison reveals that this potency is approximately 17- to 33-fold greater than the binding affinity of benzoate (Kd ≈ 2-4 μM), a classic competitive inhibitor that serves as a baseline comparator for DAAO active-site binding [1]. DAAO inhibitor-1 falls within the intermediate potency range among DAAO inhibitors, with pyrrole-based inhibitors achieving higher affinity (Kd ≈ 100-200 nM) and more advanced lid-open inhibitors attaining low nanomolar activity in optimized analogs [1][2]. Importantly, the IC50 measurement for DAAO inhibitor-1 was conducted using a cell-free system with purified human DAAO protein and D-kynurenine as substrate, with fluorescence readout at 340/396 nm in Tris-HCl buffer (20 mM, pH 7.4) containing 100 mM NaCl . This assay context supports use of the compound for in vitro enzymatic studies and primary screening applications where cell permeability is not required.

D-amino acid oxidase enzyme inhibition biochemical assay IC50 determination D-serine metabolism

Physicochemical and Molecular Weight Differentiation: DAAO inhibitor-1 Versus Lid-Open DAAO Inhibitor Class

DAAO inhibitor-1 possesses a molecular weight of 152.13 g/mol, which is markedly lower than the molecular weight range characteristic of newer lid-open DAAO inhibitors that interact with loop 218-224 of the enzyme [1]. The latter class of inhibitors is described in the literature as having 'significantly larger size' compared to most reported DAAO inhibitors, reflecting the additional molecular bulk required to engage the lid region and induce the open conformation [1]. DAAO inhibitor-1, in contrast, is a compact, small polar molecule that binds the oxidized enzyme active site, consistent with the classical DAAO inhibitor pharmacophore that includes benzoate and rigid bioisosteres [2]. This fundamental size disparity translates to differential ligand efficiency, membrane permeability potential, and binding mode. Additionally, the compound demonstrates high solubility in DMSO (125 mg/mL, corresponding to 821.67 mM with sonication) as a 10 mM stock solution , a property that supports in vitro assay preparation but does not guarantee solubility in aqueous assay buffers without validation.

DAAO inhibitor classification physicochemical properties molecular weight ligand efficiency drug discovery

Limitation: Absence of Published Selectivity Data for DAAO inhibitor-1

A search of publicly available literature and authoritative databases as of April 2026 reveals no published selectivity profiling data for DAAO inhibitor-1 against related flavoenzymes (e.g., D-aspartate oxidase), other oxidoreductases, or broader panels of receptors, ion channels, and enzymes. This contrasts with other DAAO tool compounds such as the commercially designated 'D-Amino Acid Oxidase Inhibitor,' which has reported selectivity over a panel of 150 enzymes, receptors, and ion channels at 30 μM [1]. The absence of selectivity data for DAAO inhibitor-1 represents a material limitation for applications requiring demonstrated target engagement specificity, such as cellular target validation studies or in vivo pharmacodynamic experiments where off-target effects could confound interpretation. Researchers should either generate selectivity data de novo using custom panel screening or select alternative DAAO inhibitors with published selectivity profiles for studies where target specificity is a critical parameter.

target selectivity off-target profiling DAAO inhibitor panel screening assay validation

Limitation: No Published In Vivo Pharmacokinetic Data for DAAO inhibitor-1

No peer-reviewed studies or technical datasheets were identified that report in vivo pharmacokinetic parameters (e.g., oral bioavailability, plasma half-life, brain-to-plasma ratio, clearance, volume of distribution) for DAAO inhibitor-1. In contrast, several DAAO inhibitors have published in vivo efficacy and PK data: Compound SUN (4H-furo[3,2-b]pyrrole-5-carboxylic acid) demonstrates oral activity and reduces cerebral DAAO activity in rat neuropathic pain models [1]; the commercially available 'D-Amino Acid Oxidase Inhibitor' shows dose-dependent DAAO inhibition in rat kidney and cerebellum following intraperitoneal administration (10-200 mg/kg) [2]; and 4H-furo[3,2-b]pyrrole-5-carboxylic acid reduced cerebral DAAO activity and attenuated neuronal infarction in MCAO models with ED50 values of 3.9-4.5 mg/kg following intravenous administration . TargetMol's product datasheet for DAAO inhibitor-1 includes a generic animal study protocol description but does not contain compound-specific in vivo data . The absence of in vivo characterization restricts DAAO inhibitor-1 to in vitro and cell-free applications; researchers requiring in vivo DAAO modulation should consider compounds with established PK/PD profiles.

pharmacokinetics in vivo DAAO inhibition bioavailability CNS penetration tool compound selection

DAAO inhibitor-1 (862274-39-3) Primary Research Applications: Validated Use Cases and Scenario Guidance


In Vitro Biochemical Assays: Cell-Free DAAO Activity Measurements and Primary Screening

DAAO inhibitor-1 is directly applicable for cell-free enzymatic assays requiring validated DAAO inhibition with an IC50 of 0.12 μM under defined buffer conditions . This scenario encompasses primary screening of DAAO modulators, D-serine metabolic flux studies in purified enzyme systems, and validation of DAAO activity detection methods using D-kynurenine as substrate with fluorescence readout at 340/396 nm . The compound's high DMSO solubility (125 mg/mL) facilitates preparation of concentrated stock solutions for assay development . This application is supported by the compound's established cell-free IC50 value and does not require selectivity or in vivo data.

Chemical Probe for Active-Site Binding Mode Studies: Differentiating Classical Inhibitors from Lid-Open Mechanisms

Given its structural classification as a small polar molecule (MW = 152.13 g/mol) that binds the oxidized enzyme active site, DAAO inhibitor-1 serves as a reference compound for studies investigating differential binding modes among DAAO inhibitor classes . Researchers comparing the biochemical and structural pharmacology of classical active-site inhibitors versus lid-open inhibitors can employ DAAO inhibitor-1 as a representative of the compact, active-site-directed inhibitor class, contrasting with larger molecules that engage loop 218-224 and induce lid opening . This application is supported by the compound's low molecular weight and active-site binding mechanism, as inferred from its classification among small polar DAAO inhibitors .

Positive Control for DAAO Inhibition in In Vitro Cellular Assays with Appropriate Validation

DAAO inhibitor-1 may be employed as a positive control for DAAO inhibition in cellular assays, provided that users independently validate cell permeability and target engagement in their specific cell system. While the compound has not been characterized for cellular DAAO inhibition in published studies, its cell-free IC50 of 0.12 μM against human DAAO establishes it as a biochemically active inhibitor that can serve as a reference point in cellular context experiments . Researchers should note that alternative DAAO inhibitors with published cellular IC50 data—such as the 'D-Amino Acid Oxidase Inhibitor' with reported IC50 values of 145 nM and 114 nM in CHO cells expressing human and rat DAAO, respectively [1]—offer the advantage of pre-validated cellular activity. Use of DAAO inhibitor-1 in cellular assays requires parallel measurement of D-serine accumulation or downstream NMDA receptor modulation to confirm target engagement.

Not Recommended: In Vivo Studies or CNS Target Validation Without Prior PK/PD Characterization

Based on the absence of published in vivo pharmacokinetic or pharmacodynamic data, DAAO inhibitor-1 is not recommended for direct application in animal studies without substantial preliminary characterization . Researchers seeking in vivo DAAO modulation for CNS disorder models, neuropathic pain studies, or metabolic disease research should instead evaluate compounds with established in vivo pharmacology, such as Compound SUN (oral activity, validated in rat neuropathic pain models), 4H-furo[3,2-b]pyrrole-5-carboxylic acid (ED50 3.9-4.5 mg/kg i.v. in MCAO model), or other tool compounds with published brain penetration and DAAO inhibition data [1]. Procurement of DAAO inhibitor-1 for in vivo use would require de novo PK and brain penetration studies, rendering it inefficient for time-sensitive research programs.

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